REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[Li]C(CC)C.CN(CCN(C)C)C.[Si:20](Cl)([CH3:23])([CH3:22])[CH3:21]>>[CH:1]1([Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C1=CCC=CC1
|
Name
|
TBF
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to −45° C. over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with H2O and Et2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with H2O (2×30 mL), (aq) sat. NH4Cl (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
in vacuo and distillation
|
Type
|
CUSTOM
|
Details
|
Kugelrohr apparatus (30 mbar, 70° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCC=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.47 mmol | |
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |